molecular formula C6H10O6 B1212098 Galactonolactone CAS No. 2426-46-2

Galactonolactone

Cat. No. B1212098
CAS RN: 2426-46-2
M. Wt: 178.14 g/mol
InChI Key: WTXGYGWMPUGBAL-MGCNEYSASA-N
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Description

Galactonolactone belongs to the class of organic compounds known as lactones. These are cyclic esters of hydroxy carboxylic acids, containing a 1-oxacycloalkan-2-one structure, or analogues having unsaturation or heteroatoms replacing one or more carbon atoms of the ring. Galactonolactone is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, galactonolactone is primarily located in the cytoplasm.

Scientific Research Applications

Enzyme Interaction and Inhibition

Galactonolactone has been found to interact with various enzymes. For instance, galactonolactone dehydrogenase, a key enzyme in ascorbate biosynthesis, is significantly inhibited by lycorine. This inhibition supports the hypothesis that lycorine specifically inhibits ascorbate biosynthesis, with all other metabolic responses depending on this primary inhibition (Arrigoni et al., 1996).

Role in Ascorbic Acid Biosynthesis

Galactonolactone plays a crucial role in ascorbic acid biosynthesis. In yeast, l-Galactonolactone oxidase catalyzes the final step of l-ascorbic acid biosynthesis. This enzyme in yeast shares similarities with the l-gulonolactone oxidase of animals, rather than the l-galactonolactone dehydrogenase of higher plants, which is of significant interest in understanding evolutionary pathways (Nishikimi et al., 1978).

Enzyme Properties and Substrate Specificity

Detailed studies on l-Galactonolactone oxidase from Saccharomyces cerevisiae reveal its substrate specificity and enzyme properties. The enzyme shows specificity to aldonoacid lactones like L-galactono-, D-altrono-, L-fucono-, D-arabino- and D-threono-1,4-lactones. Such studies provide insights into the enzyme's structure and function, and potential industrial applications (Bleeg & Christensen, 1982).

Chemical Analysis and Synthesis

Research has also focused on the synthesis and isolation of galactonolactone derivatives. For example, δ-D-galactonolactone has been synthesized and its conformation analyzed, which helps in understanding its chemical properties and potential applications in various fields like food technology and specialty chemicals (Bierenstiel & Schlaf, 2004).

Metabolic Studies and Disease Diagnosis

Galactonolactone is also significant in medical research, especially in metabolic studies related to galactosemia. Techniques have been developed for determining gluconolactone, galactonolactone, and galactitol in urine, which are crucial for diagnosing and understanding the metabolic pathways in galactosemic patients (Rakotomanga et al., 1991).

Industrial Applications

Galactonolactone is explored in industrial applications, such as in the production of calcium galactonate crystals by microbial fermentation. This research highlights the potential use of galactonolactone in foodstuffs and as specialty chemicals (Zhou et al., 2018).

properties

CAS RN

2426-46-2

Product Name

Galactonolactone

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyoxepan-2-one

InChI

InChI=1S/C6H10O6/c7-2-1-12-6(11)5(10)4(9)3(2)8/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1

InChI Key

WTXGYGWMPUGBAL-MGCNEYSASA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H](C(=O)O1)O)O)O)O

SMILES

C1C(C(C(C(C(=O)O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(C(=O)O1)O)O)O)O

Other CAS RN

2426-46-2

physical_description

Solid

synonyms

galactonolactone
galactonolactone, (D)-isomer
galactonolactone, (L)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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